3'-Dechloro-3'-bromo Bupropion Fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bupropion is an atypical antidepressant and smoking cessation aid. The primary pharmacological action of bupropion is as a weak inhibitor of norepinephrine and dopamine reuptake .

Chemical Reactions Analysis

The specific chemical reactions involving “3’-Dechloro-3’-bromo Bupropion Fumarate” are not documented in the public domain. Bupropion undergoes extensive metabolism in the body to form several metabolites .Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Dechloro-3’-bromo Bupropion Fumarate” are not publicly available. Bupropion is a white, crystalline compound that is highly soluble in water .Aplicaciones Científicas De Investigación

Treatment of Depression

Bupropion is a unique dopamine-norepinephrine reuptake inhibitor (DNRI) commonly utilized in the treatment of depression . It’s used globally to combat major depressive disorders, which affect more than 300 million individuals .

Smoking Cessation Aid

Bupropion has proven efficacy for smoking cessation in a number of clinical trials, helping approximately one in five smokers to stop smoking . It’s a significant tool in the fight against tobacco addiction.

Treatment of ADHD

Bupropion is also used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) . It helps to increase attention and decrease impulsiveness and hyperactivity in patients with ADHD.

Treatment of Other Addictions

Apart from smoking, Bupropion is also used in the treatment of other addictions . This makes it a versatile tool in the field of addiction therapy.

Potential Anti-Inflammatory Properties

Anecdotal reports indicate that Bupropion may lower inflammatory mediators such as tumor necrosis factor-alpha . This suggests potential applications in the treatment of inflammatory diseases.

Fatigue Reduction in Cancer Patients

Bupropion may help to lower fatigue in cancer patients . This could improve the quality of life for individuals undergoing cancer treatment.

Treatment of Concentration Problems

Bupropion may help reduce concentration problems . This could be beneficial for individuals with cognitive impairments or certain neurological conditions.

Greener Synthesis Methods

Efforts are being made to develop greener, safer, and more sustainable processes for the preparation of Bupropion . This includes the use of greener co-solvent systems and the avoidance of obnoxious and corrosive substances .

Mecanismo De Acción

Target of Action

The primary targets of 3’-Dechloro-3’-bromo Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

3’-Dechloro-3’-bromo Bupropion Fumarate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .

Biochemical Pathways

The compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing their downstream effects . Additionally, it has been suggested that bupropion has pro-inflammatory effects, potentially involving the TLR2/TLR4 and JAK2/STAT3 signaling pathways .

Pharmacokinetics

It is known that bupropion and its metabolites reach steady state within days

Result of Action

The inhibition of norepinephrine and dopamine reuptake results in prolonged neurotransmitter action, which can have various effects depending on the specific context . For instance, bupropion is used in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation . It has also been suggested that bupropion has pro-inflammatory effects .

Action Environment

The action, efficacy, and stability of 3’-Dechloro-3’-bromo Bupropion Fumarate can be influenced by various environmental factors. For instance, the compound’s pro-inflammatory effects suggest that it might interact with the immune system . Therefore, factors such as the patient’s immune status and the presence of inflammation could potentially influence the compound’s action.

Propiedades

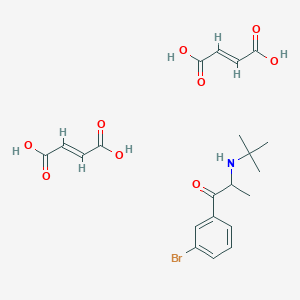

IUPAC Name |

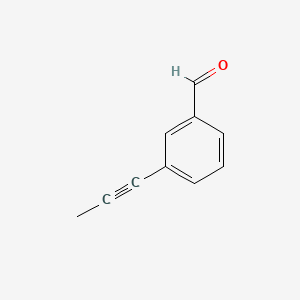

1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOXRDZSQOHGEH-LVEZLNDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NC(C)(C)C)C(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy- (9CI)](/img/no-structure.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)